3,3,5,5,5-pentafluoropentanoic acid
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Overview
Description
3,3,5,5,5-Pentafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H5F5O2. It is a derivative of pentanoic acid where five hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5,5-pentafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of pentanoic acid using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5,5-Pentafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into partially fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
3,3,5,5,5-Pentafluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 3,3,5,5,5-pentafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the chemical properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and dipole-dipole interactions.
Comparison with Similar Compounds
Perfluoropentanoic acid: A fully fluorinated analogue with similar properties but higher stability.
Heptafluorobutyric acid: A shorter-chain fluorinated carboxylic acid with different reactivity.
Perfluorohexanoic acid: A longer-chain fluorinated acid with distinct physical and chemical properties.
Uniqueness: 3,3,5,5,5-Pentafluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to other fluorinated carboxylic acids. Its intermediate chain length and partial fluorination make it a versatile compound for various applications.
Properties
CAS No. |
2228848-44-8 |
---|---|
Molecular Formula |
C5H5F5O2 |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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